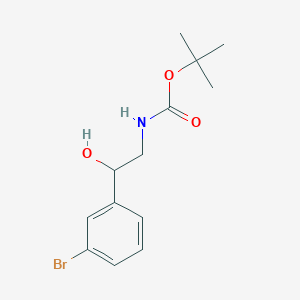

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

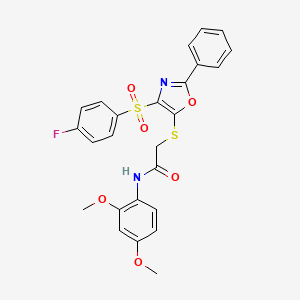

N-Boc compounds are a class of organic compounds that contain a carbamate functional group. They are often used in organic synthesis as protective groups for amines . The “Boc” in “N-Boc” stands for “tert-butyloxycarbonyl”, which refers to the specific structure of the protective group .

Molecular Structure Analysis

The molecular structure of N-Boc compounds typically consists of a carbamate group (OC(O)NR), where R is a tert-butyl group. The other part of the molecule can vary widely depending on the specific compound .Chemical Reactions Analysis

N-Boc compounds are often used in organic synthesis because the Boc group can be easily removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule.Aplicaciones Científicas De Investigación

Bromine Isotope Analysis

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, as part of the class of brominated organic compounds (BOCs), can be studied using bromine isotope analysis. This technique is valuable for investigating environmental transformations of BOCs. Zakon et al. (2016) demonstrated that gas chromatography/quadrupole mass spectrometry (GC/qMS) systems can be employed for precise bromine isotope analysis of BOCs, which is essential for understanding their environmental impacts (Zakon, Halicz, Lev, & Gelman, 2016).

Anticancer Activities

Compounds related to N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, such as bromophenol derivatives, have shown potential in cancer research. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to exhibit significant anticancer activities against human lung cancer cell lines. This study highlights the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).

Synthesis of Fluorinated Amino Acids

Another application is in the synthesis of new cyclic fluorinated beta-amino acids. Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the potential of N-Boc protected compounds in medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Modeling Bromide Binding

In the field of biochemistry, the N-Boc protected compounds are used for modeling the site of bromide binding in enzymes. Kraehmer and Rehder (2012) conducted a study using Boc-protected compounds to model the distances between bromine and vanadium in bromoperoxidases, which are enzymes found in marine algae (Kraehmer & Rehder, 2012).

Photocatalytic Applications

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine and related compounds can also be involved in photocatalytic processes. Dong et al. (2012) created N-doped (BiO)2CO3 hierarchical microspheres (N-BOC) for visible light photocatalysis, demonstrating their efficiency in environmental pollution control (Dong, Sun, Fu, Ho, Lee, & Wu, 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWBJPOZNMSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)